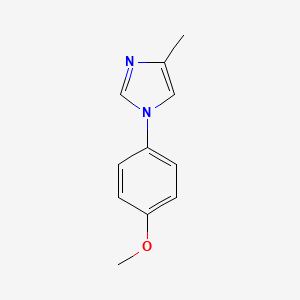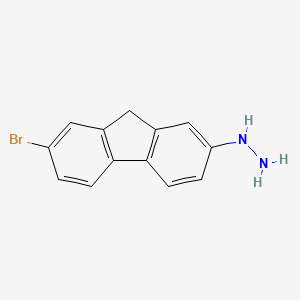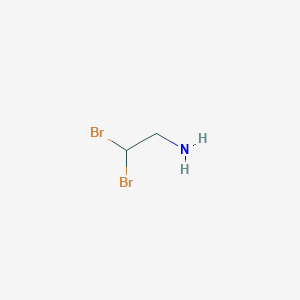
2,2-Dibromoethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromoethanamine is an organic compound with the molecular formula C2H5Br2N It is a derivative of ethanamine where two hydrogen atoms are replaced by bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dibromoethanamine can be synthesized through the bromination of ethanamine. The reaction typically involves the use of bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions. The reaction is carried out in a solvent like dichloromethane at room temperature to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromoethanamine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can react with alkenes or alkynes in the presence of a catalyst to form addition products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted ethanamines depending on the nucleophile used.
Oxidation: Products may include corresponding oxo compounds or carboxylic acids.
Reduction: Products include reduced amines or hydrocarbons.
Applications De Recherche Scientifique
2,2-Dibromoethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of other brominated compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,2-dibromoethanamine involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, making it a reactive intermediate in organic synthesis. It can also interact with biological molecules, potentially affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Diiodoethanamine
- 2,2,2-Triiodoethanamine
- 2,2-Dichloroethanamine
Comparison
2,2-Dibromoethanamine is unique due to the presence of two bromine atoms, which impart specific reactivity and propertiesThe bromine atoms make it more reactive in certain substitution and addition reactions compared to its chloro analog, while it is less reactive than its iodo analog .
Propriétés
Formule moléculaire |
C2H5Br2N |
|---|---|
Poids moléculaire |
202.88 g/mol |
Nom IUPAC |
2,2-dibromoethanamine |
InChI |
InChI=1S/C2H5Br2N/c3-2(4)1-5/h2H,1,5H2 |
Clé InChI |
WLRXFHDCVUUTBF-UHFFFAOYSA-N |
SMILES canonique |
C(C(Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


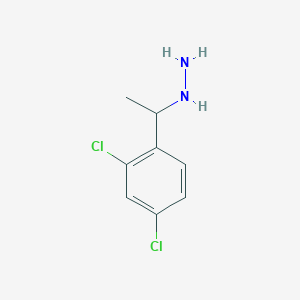
![3-[4-Hydroxy-2-methoxy-5-(2-methylbut-3-en-2-yl)phenyl]-1-(4-hydroxyphenyl)-2-propen-1-one](/img/structure/B15145888.png)
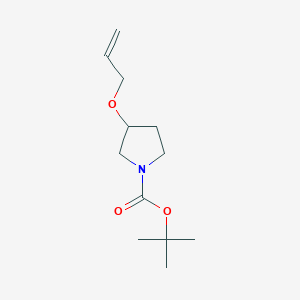
![2-chloro-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B15145897.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B15145900.png)
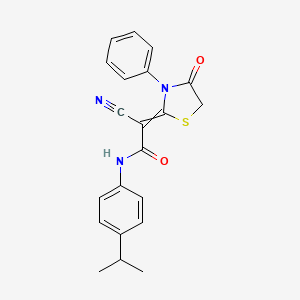

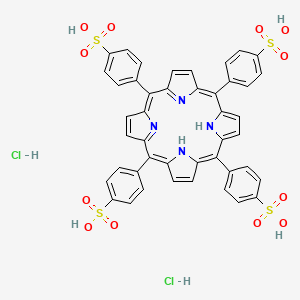
![methyl (3S,7R,11R,16R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B15145922.png)
![N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide](/img/structure/B15145932.png)
